HIF1-IN-3

Description

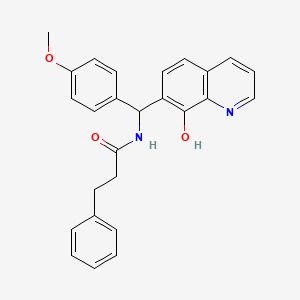

The exact mass of the compound N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-phenylpropanamide is 412.17869263 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c1-31-21-13-10-20(11-14-21)24(28-23(29)16-9-18-6-3-2-4-7-18)22-15-12-19-8-5-17-27-25(19)26(22)30/h2-8,10-15,17,24,30H,9,16H2,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCQJJHFAITGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIF1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the mechanism of action of the compound known as HIF1-IN-3, also referred to as compound F4. Contrary to its designation by some commercial suppliers as a Hypoxia-Inducible Factor-1 (HIF-1) inhibitor, the primary scientific literature demonstrates that This compound is a potent activator of the HIF-1 signaling pathway . Its mechanism of action is the inhibition of HIF prolyl hydroxylases (PHDs), the enzymes responsible for the degradation of the HIF-1α subunit. By inhibiting these enzymes, this compound stabilizes HIF-1α, leading to its accumulation, nuclear translocation, and the subsequent transcription of HIF-1 target genes. This guide will detail the molecular mechanism, present quantitative data from key experiments, outline the experimental protocols used for its characterization, and provide visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: HIF-1 Pathway Activation via PHD Inhibition

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by a family of oxygen-dependent enzymes called HIF prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, which then allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.

This compound, a member of the branched tail oxyquinoline class of compounds, functions as a specific inhibitor of HIF prolyl hydroxylases[1]. By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-1α. This lack of hydroxylation means that VHL cannot bind to HIF-1α, thus preventing its ubiquitination and subsequent degradation. The stabilized HIF-1α protein then accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT). This HIF-1α/HIF-1β heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in processes such as angiogenesis, glucose metabolism, and cell survival[1][2].

Therefore, while this compound is an inhibitor of PHDs, its functional effect on the HIF-1 pathway is activation.

Signaling Pathway Diagram

Quantitative Data

The potency of this compound (referred to as compound F4 in the primary literature) was evaluated using a cell-based reporter assay. The key quantitative metric is the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response in activating the HIF-1 pathway.

| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |

| This compound (F4) | HIF1 ODD-luc Reporter Assay | Not specified in abstract | 0.9 | [2] |

Note: The primary publication indicates this compound is part of a series of optimized branched tail oxyquinolines, with this version being significantly more potent than the original compounds identified[1].

Experimental Protocols

The characterization of this compound and its analogues involved specialized cell-based assays to determine their efficacy and potential toxicity.

HIF1 ODD-luc Reporter Assay

This assay is a cell-based method to quantify the activation of the HIF-1 signaling pathway.

-

Principle: The assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). A key component is the fusion of the luciferase gene to the Oxygen-Dependent Degradation (ODD) domain of HIF-1α. In the absence of an activator (or under normoxia), the ODD domain targets the fusion protein for proteasomal degradation, resulting in low luciferase activity. When a PHD inhibitor like this compound is added, the ODD-luciferase fusion protein is stabilized, leading to an increase in luciferase expression and a measurable light signal that is proportional to the activity of the compound.

-

Methodology:

-

A stable cell line expressing the HIF1 ODD-luciferase reporter construct is cultured.

-

Cells are seeded into multi-well plates and treated with varying concentrations of the test compound (this compound).

-

After an incubation period, a luciferase substrate is added to the cells.

-

The resulting luminescence is measured using a luminometer.

-

The EC50 value is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: HIF1 ODD-luc Reporter Assay

Hepatotoxicity Assessment using "Liver-on-a-chip"

To assess the potential for liver toxicity, a modern in vitro model was employed.

-

Principle: A "liver-on-a-chip" is a microfluidic device that contains cultured liver cells (e.g., differentiated human HepaRG cells) in a 3D microenvironment that mimics the structure and function of the liver. This advanced cell culture system provides a more physiologically relevant model for toxicity testing compared to traditional 2D cell cultures.

-

Methodology:

-

Differentiated human HepaRG "hepatocytes" are cultured within the microfluidic "liver-on-a-chip" device.

-

The cells are exposed to various concentrations of this compound and its analogues. The study tested concentrations up to 200 µM.

-

Cell viability and markers of liver damage are assessed over time.

-

The results indicated an absence of hepatotoxicity for the studied branched tail oxyquinolines up to the highest tested concentrations.

-

Concluding Remarks

This compound is a potent small-molecule activator of the HIF-1 pathway, acting through the inhibition of HIF prolyl hydroxylases. This mechanism leads to the stabilization of HIF-1α and the subsequent transcription of a wide array of genes that mediate cellular responses to hypoxia. The compound demonstrates submicromolar efficacy in cell-based reporter assays and a favorable safety profile in preliminary in vitro hepatotoxicity studies. The clear discrepancy between its functional activity as a HIF-1 activator and its marketing as an inhibitor highlights the critical importance of consulting primary scientific literature. For researchers in drug development, this compound and its analogues represent valuable chemical tools for studying the therapeutic potential of HIF-1 activation in various disease models, particularly in contexts where enhanced angiogenesis or metabolic adaptation is desired.

References

- 1. Structure-activity relationship for branched oxyquinoline HIF activators: Effect of modifications to phenylacetamide "tail" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to HIF1-IN-3: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments, playing a pivotal role in tumor progression and angiogenesis. Its central role in cancer biology has made it a significant target for therapeutic intervention. HIF1-IN-3 is a small molecule inhibitor of HIF-1, showing promise in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assays relevant to its characterization and a diagrammatic representation of its interaction with the HIF-1 signaling pathway are included to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as Benzenepropanamide, N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-, is a potent inhibitor of HIF-1.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-[(4-methoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]propanamide |

| CAS Number | 333314-79-7 |

| Molecular Formula | C26H24N2O3 |

| Molecular Weight | 412.48 g/mol |

| SMILES | CCC(=O)NC(C1=CC=C(C=C1)OC)C2=C(C=CC3=C2N=CC=C3)O |

Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Solubility | DMSO: ≥ 10 mM |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

This compound exerts its biological effect by inhibiting the activity of the HIF-1 transcription factor. HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in crucial processes for tumor survival and growth, including angiogenesis, glucose metabolism, and cell proliferation.

This compound has been shown to be an effective inhibitor of HIF-1 with a reported EC50 of 0.9 μM.[1] Its inhibitory action disrupts the downstream signaling cascade, leading to a reduction in the expression of HIF-1 target genes.

Signaling Pathway

The following diagram illustrates the canonical HIF-1 signaling pathway and the point of intervention for inhibitors like this compound.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions, with the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

HIF-1α Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the inhibition of HIF-1 transcriptional activity.

Materials:

-

HEK293 cells (or other suitable cell line)

-

pGL3-HRE-luciferase reporter plasmid

-

pRL-SV40 (Renilla luciferase for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

This compound

-

Cobalt chloride (CoCl2) or Desferrioxamine (DFO) to mimic hypoxia

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pGL3-HRE-luciferase and pRL-SV40 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Hypoxia Induction: Induce hypoxia by adding a chemical inducer like CoCl2 (e.g., 100 µM) or by placing the cells in a hypoxic chamber (1% O2) for 16-24 hours.

-

Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of HIF-1 activity for each concentration of this compound compared to the vehicle-treated hypoxic control. Determine the IC50 value.

Western Blot for HIF-1α Accumulation

This method is used to visualize the effect of this compound on the stabilization of the HIF-1α protein.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

This compound

-

CoCl2 or hypoxic chamber

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against HIF-1α

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 6-24 hours) under normoxic or hypoxic conditions (induced by CoCl2 or a hypoxic chamber).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary anti-HIF-1α antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel

-

This compound

-

Endothelial cell growth medium

-

Hypoxic chamber or CoCl2

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound or vehicle control.

-

Hypoxia Induction: Place the plate in a hypoxic chamber or add a hypoxia-mimicking agent to the medium.

-

Incubation: Incubate for 6-18 hours to allow for tube formation.

-

Imaging and Analysis: Observe and photograph the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows for investigating HIF-1 inhibitors.

Caption: A typical workflow for the screening and validation of HIF-1 inhibitors.

Caption: The logical cascade of effects resulting from HIF-1 inhibition.

Conclusion

This compound represents a valuable tool for researchers studying the HIF-1 signaling pathway and holds potential as a lead compound for the development of novel anticancer therapeutics. The information and protocols provided in this guide are intended to support and facilitate further investigation into its properties and applications. As with any experimental compound, appropriate safety precautions and handling procedures should be followed.

References

The Role of HIF-1 Inhibitors in Disrupting Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "HIF1-IN-3" is not a recognized designation in publicly available scientific literature. This guide utilizes a well-characterized, representative Hypoxia-Inducible Factor-1 (HIF-1) inhibitor as a surrogate to illustrate the principles and methodologies for evaluating the role of HIF-1 inhibition in tumor angiogenesis.

Executive Summary

Tumor angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, facilitating tumor growth, invasion, and metastasis. A key regulator of this process is the Hypoxia-Inducible Factor-1 (HIF-1) transcription factor. In the hypoxic tumor microenvironment, the alpha subunit of HIF-1 (HIF-1α) is stabilized and promotes the transcription of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). Consequently, inhibiting HIF-1 presents a compelling therapeutic strategy to abrogate tumor angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of HIF-1 inhibitors, methodologies for their evaluation, and their role in impeding tumor angiogenesis.

The HIF-1 Signaling Pathway in Tumor Angiogenesis

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate HIF-1α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[1][2] In the hypoxic core of a tumor, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[2][3] Stabilized HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit.[4] This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

Key pro-angiogenic genes upregulated by HIF-1 include:

-

Vascular Endothelial Growth Factor (VEGF): A potent mitogen for endothelial cells that stimulates their proliferation, migration, and tube formation.

-

Angiopoietins (Ang-1 and Ang-2): These factors are involved in vessel maturation and destabilization, contributing to the chaotic nature of tumor vasculature.

-

Platelet-Derived Growth Factor (PDGF): Recruits pericytes and smooth muscle cells to support new vessel formation.

-

Matrix Metalloproteinases (MMPs): Degrade the extracellular matrix, allowing endothelial cells to invade and form new vessels.

The culmination of this HIF-1-driven gene expression is the formation of a dense and disorganized tumor vasculature that provides oxygen and nutrients to the growing tumor.

Mechanism of Action of a Representative HIF-1 Inhibitor

While various strategies exist to inhibit HIF-1 activity, a common approach is to prevent the accumulation of the HIF-1α subunit. The representative inhibitor discussed here acts by disrupting the stability of HIF-1α even under hypoxic conditions. This can be achieved through several mechanisms, such as:

-

Inhibition of HIF-1α Synthesis: Some inhibitors can block the translation of HIF-1α mRNA.

-

Promotion of HIF-1α Degradation: Certain compounds can promote the VHL-independent ubiquitination and proteasomal degradation of HIF-1α.

-

Inhibition of Chaperone Proteins: HIF-1α stability is dependent on chaperone proteins like HSP90. Inhibitors of these chaperones can lead to HIF-1α misfolding and degradation.

By preventing the accumulation of HIF-1α, the inhibitor effectively blocks the formation of the active HIF-1 heterodimer and the subsequent transcription of its pro-angiogenic target genes.

Quantitative Data on Anti-Angiogenic Effects

The efficacy of a HIF-1 inhibitor in thwarting tumor angiogenesis can be quantified through a series of in vitro and in vivo assays. The following tables summarize representative data for a hypothetical, yet illustrative, HIF-1 inhibitor.

Table 1: In Vitro Anti-Angiogenic Activity

| Assay | Cell Line | Parameter Measured | Representative Inhibitor IC50 |

| Cell Viability | HUVEC | Cell Proliferation | 15 µM |

| Tube Formation | HUVEC | Tube Length | 5 µM |

| Endothelial Cell Migration | HUVEC | Migrated Cells | 8 µM |

| VEGF Secretion (ELISA) | HeLa (under hypoxia) | VEGF Concentration | 2 µM |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy

| Animal Model | Tumor Type | Treatment Group | Tumor Growth Inhibition (%) | Microvessel Density (vessels/mm²) |

| Nude Mouse Xenograft | Human Glioblastoma | Vehicle Control | 0 | 150 ± 15 |

| Representative Inhibitor (20 mg/kg) | 65 | 50 ± 8 |

Detailed Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (BME), e.g., Matrigel®

-

96-well tissue culture plates

-

Representative HIF-1 inhibitor

-

Calcein AM (for fluorescence imaging)

Protocol:

-

Thaw BME on ice overnight.

-

Coat the wells of a 96-well plate with 50 µL of BME and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

-

Prepare serial dilutions of the representative HIF-1 inhibitor in EGM-2.

-

Add 100 µL of the HUVEC suspension to each BME-coated well.

-

Add 100 µL of the inhibitor dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

(Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging.

-

Capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the migratory response of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

EGM-2

-

Boyden chamber inserts (8 µm pore size)

-

24-well plates

-

Fibronectin

-

Representative HIF-1 inhibitor

-

Crystal Violet staining solution

Protocol:

-

Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) and allow them to dry.

-

Serum-starve HUVECs for 4-6 hours in a basal medium.

-

Harvest and resuspend the starved HUVECs in basal medium at 1 x 10⁶ cells/mL.

-

Prepare different concentrations of the representative HIF-1 inhibitor in the cell suspension.

-

Add 200 µL of the cell suspension with or without the inhibitor to the upper chamber of the inserts.

-

In the lower chamber of the 24-well plate, add 600 µL of EGM-2 (as a chemoattractant) or basal medium (as a negative control).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.

-

Elute the stain and measure the absorbance at 570 nm, or count the number of migrated cells in several microscopic fields.

Conclusion

The inhibition of the HIF-1 signaling pathway represents a promising and validated strategy for the development of novel anti-cancer therapeutics that target tumor angiogenesis. By preventing the stabilization of HIF-1α, these inhibitors effectively shut down the transcriptional activation of a multitude of pro-angiogenic factors, leading to a reduction in tumor vascularization and subsequent inhibition of tumor growth. The experimental protocols and quantitative assays detailed in this guide provide a robust framework for the preclinical evaluation of HIF-1 inhibitors, enabling researchers and drug development professionals to rigorously assess their anti-angiogenic potential. Further investigation into the nuances of HIF-1 inhibition, including potential resistance mechanisms and combination therapies, will be crucial in translating this therapeutic approach into clinical success.

References

- 1. Hypoxia-inducible Factor 1α Regulates a SOCS3-STAT3-Adiponectin Signal Transduction Pathway in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the biological activity of HIF1-IN-3

An In-depth Technical Guide to the Biological Activity of HIF1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of this compound, a potent small molecule inhibitor of Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in tumor progression and angiogenesis. This compound exerts its biological effects by directly interfering with the formation of the active HIF-1 heterodimer. This document details the mechanism of action of this compound, presents its quantitative biological data, and provides detailed protocols for key experimental assays used to characterize its activity. The information herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Introduction to HIF-1 Signaling

Hypoxia-Inducible Factor 1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β or ARNT).[1][2] Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for rapid proteasomal degradation. In hypoxic environments, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[1]

Mechanism of Action of this compound

This compound is an inhibitor that specifically targets the dimerization of the HIF-1α and HIF-1β subunits. By binding directly to the Per-ARNT-Sim (PAS)-B domain of HIF-1α, this compound allosterically prevents its association with HIF-1β. This disruption of heterodimerization is the critical step that inhibits the formation of a functional HIF-1 transcriptional complex. Consequently, HIF-1 is unable to bind to HREs, leading to the downregulation of its target genes. Notably, this compound does not affect the accumulation of HIF-1α protein in hypoxic conditions but rather neutralizes its ability to function as a transcription factor.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro assays. The data presented below summarizes its potency in inhibiting HIF-1 activity and its effects on cancer cell viability.

| Assay Type | Cell Line | Parameter | Value | Reference |

| HIF-1 Dimerization Assay (Split-Luciferase) | HEK293 | IC₅₀ | ~1 µM | |

| HIF-1 Transcriptional Reporter Assay | HEK293 | IC₅₀ | ~1 µM | |

| Cell Viability Assay | 9L Glioma | IC₅₀ | 2 - 3.5 µM | |

| Cell Viability Assay | GL261 Glioma | IC₅₀ | 2 - 3.5 µM | |

| Cell Viability Assay | U87 Glioma | IC₅₀ | 2 - 3.5 µM | |

| Cell Viability Assay | F98 Glioma | IC₅₀ | 5.37 µM |

Effects on Downstream Gene Expression

This compound effectively suppresses the hypoxic induction of HIF-1 target genes critical for tumor progression.

| Target Gene | Cell Line | Condition | Fold Inhibition | Reference |

| VEGF mRNA | HEK293 | Hypoxia (1% O₂) | Significant Blockade | |

| GLUT1 mRNA | HEK293 | Hypoxia (1% O₂) | Significant Blockade | |

| VEGF Protein | SKMEL30 Melanoma | Hypoxia | Significant Decrease | |

| PGK-1 mRNA | 9L Glioma | Hypoxia | Significant Reduction | |

| VEGF mRNA | 9L Glioma | Hypoxia | Significant Reduction |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HIF-1α Induction by Hypoxia

This protocol describes the method for inducing HIF-1α stabilization in cultured cells.

-

Cell Culture: Plate cells of choice (e.g., HEK293, HCT-116) in appropriate culture vessels and grow to 70-80% confluency.

-

Hypoxic Incubation: Place the culture vessels in a hypoxic incubator or a modular chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

-

Incubation Time: Incubate the cells for 4-6 hours. Maximum HIF-1α induction typically occurs within this timeframe.

-

Rapid Harvesting: Work quickly to prevent HIF-1α degradation upon re-exposure to normoxia. Immediately aspirate the media and wash cells once with ice-cold PBS.

-

Lysis: Lyse the cells directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors, or Laemmli sample buffer for direct Western blot analysis). Keep samples on ice.

Western Blot for HIF-1α Detection

This protocol outlines the detection of HIF-1α protein levels in cell lysates.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

Sample Preparation: Mix 20-50 µg of total protein with Laemmli sample buffer, and heat at 95°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto an 8% polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1.5 hours at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α (e.g., Novus Biologicals, NB100-479) diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1.5 hours at room temperature with an HRP-conjugated secondary antibody diluted in blocking buffer.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

HIF-1 Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of HIF-1 to activate gene transcription.

-

Cell Seeding: Seed HEK293T cells (1x10⁴ cells/well) into 24-well plates.

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple HREs (e.g., p2.1) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.

-

Hypoxic Exposure: Incubate the plates under hypoxic (1% O₂) or normoxic (20% O₂) conditions for another 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase assay kit.

-

Luminometry: Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by comparing the normalized activity in hypoxic/treated samples to normoxic/vehicle controls.

VEGF Secretion (ELISA)

This protocol quantifies the amount of Vascular Endothelial Growth Factor (VEGF) secreted into the cell culture medium.

-

Sample Collection: After treating cells with this compound and exposing them to hypoxia as described above, collect the cell culture medium.

-

Centrifugation: Centrifuge the collected medium to pellet any detached cells or debris.

-

ELISA Procedure: Perform a sandwich ELISA using a commercial kit (e.g., R&D Systems, Invitrogen) according to the manufacturer's instructions.

-

Add standards and samples to wells pre-coated with a VEGF capture antibody.

-

Incubate to allow VEGF to bind.

-

Wash the wells and add a biotinylated detection antibody.

-

Incubate and wash again.

-

Add streptavidin-HRP conjugate.

-

Incubate, wash, and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

-

Quantification: Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve. Normalize the VEGF concentration to the total protein content or cell number from the corresponding well.

Conclusion

This compound is a potent and specific inhibitor of the HIF-1 signaling pathway. By preventing the dimerization of HIF-1α and HIF-1β, it effectively abrogates the transcriptional activation of key genes involved in tumor angiogenesis and metabolism. The data and protocols presented in this guide demonstrate its utility as a research tool for studying the roles of HIF-1 in physiology and disease, and highlight its potential as a lead compound for the development of novel anticancer therapeutics.

References

HIF1-IN-3: A Potent Modulator of Cellular Metabolism via Inhibition of the HIF-1 Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "HIF1-IN-3" is a hypothetical molecule created for the purpose of this technical guide. The data and experimental details presented herein are illustrative and based on the established effects of inhibiting the HIF-1 signaling pathway.

Introduction

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia).[1][2][3] It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[4] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[5]

HIF-1 activation leads to a profound shift in cellular metabolism, characterized by an upregulation of glycolysis and a downregulation of oxidative phosphorylation, a phenomenon known as the Warburg effect in cancer cells. This metabolic reprogramming allows cells to survive and proliferate in low-oxygen environments, a hallmark of solid tumors. Consequently, inhibiting the HIF-1 pathway presents a promising therapeutic strategy for cancer and other diseases characterized by pathological hypoxia.

This technical guide provides a comprehensive overview of this compound, a novel, potent, and selective small molecule inhibitor of the HIF-1 signaling pathway. We will delve into its mechanism of action, its quantifiable effects on cellular metabolism, and detailed protocols for key experimental validations.

Mechanism of Action of this compound

This compound is designed to disrupt the HIF-1 signaling cascade, thereby preventing the transcriptional activation of HIF-1 target genes involved in metabolic adaptation. While the precise binding site is under investigation, initial studies suggest that this compound acts by inhibiting the dimerization of HIF-1α and HIF-1β. This prevents the formation of the functional HIF-1 transcription factor complex, thus blocking its ability to bind to HREs.

Quantitative Effects of this compound on Cellular Metabolism

The inhibitory action of this compound on the HIF-1 pathway leads to significant and measurable changes in cellular metabolism. The following tables summarize the key quantitative data obtained from in vitro studies using various cancer cell lines cultured under hypoxic conditions (1% O₂).

Potency and Efficacy

| Cell Line | IC50 (HRE-Luciferase Reporter Assay) | Maximum Inhibition (VEGF Secretion) |

| HeLa | 150 nM | 92% at 1 µM |

| MCF-7 | 210 nM | 88% at 1 µM |

| HCT116 | 180 nM | 95% at 1 µM |

Table 1: In vitro potency and efficacy of this compound in cancer cell lines.

Effects on Glycolysis

| Parameter | Control (Hypoxia) | This compound (1 µM, Hypoxia) | Fold Change |

| Glucose Uptake (nmol/10^6 cells/hr) | 55.2 ± 4.8 | 25.1 ± 3.2 | ↓ 2.2 |

| Lactate Production (nmol/10^6 cells/hr) | 85.7 ± 7.1 | 38.4 ± 5.5 | ↓ 2.2 |

| Extracellular Acidification Rate (ECAR) (mpH/min) | 120.3 ± 10.5 | 65.8 ± 8.9 | ↓ 1.8 |

| ATP Production from Glycolysis (%) | 85% | 40% | ↓ 2.1 |

Table 2: Effect of this compound on key glycolytic parameters in HCT116 cells.

Effects on Oxidative Phosphorylation

| Parameter | Control (Hypoxia) | This compound (1 µM, Hypoxia) | Fold Change |

| Oxygen Consumption Rate (OCR) (pmol/min) | 50.1 ± 6.3 | 95.7 ± 11.2 | ↑ 1.9 |

| Mitochondrial Mass (MitoTracker Green) | 0.65 ± 0.08 (a.u.) | 1.15 ± 0.15 (a.u.) | ↑ 1.8 |

| ATP Production from OXPHOS (%) | 15% | 60% | ↑ 4.0 |

Table 3: Effect of this compound on oxidative phosphorylation in HCT116 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HRE-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of HIF-1.

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7, HCT116) transiently or stably transfected with a luciferase reporter plasmid under the control of a promoter containing multiple HREs into a 96-well plate.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.

-

Hypoxic Incubation: Place the plate in a hypoxic chamber (1% O₂) for 16-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Calculate IC50 values using a non-linear regression analysis.

References

- 1. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Preliminary Efficacy of HIF-1 Inhibitors: A Technical Overview

Disclaimer: No specific public data could be located for a compound designated "HIF1-IN-3". The following guide provides a comprehensive overview of the methodologies and data presentation styles relevant to the preclinical assessment of Hypoxia-Inducible Factor 1 (HIF-1) inhibitors, using publicly available information on representative compounds that target the HIF-1 pathway. This document is intended for researchers, scientists, and drug development professionals.

Introduction to HIF-1 Signaling

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] It is a heterodimeric protein composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[1] Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][4] However, under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. The HIF-1 heterodimer then binds to hypoxia-responsive elements (HREs) in the promoters of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, cell proliferation, and metastasis. Consequently, inhibition of the HIF-1 pathway is a compelling strategy for cancer therapy.

Efficacy of Representative HIF-1 Inhibitors

The following tables summarize in vitro and in vivo efficacy data for representative small molecule inhibitors of the HIF-1 pathway.

Table 1: In Vitro Efficacy of HIF-1α Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Target Gene(s) Affected | Reference |

| P3155 | PC-3 (Prostate) | HIF-1α Reporter | 1.4 | VEGF | |

| Topotecan | Mouse Model of OIR | N/A | N/A | VEGF | |

| Doxorubicin | Mouse Model of OIR | N/A | N/A | VEGF | |

| KC7F2 | Various Cancer Lines | N/A | N/A | N/A | |

| Apigenin | PC-3, OVCAR3 | N/A | N/A | HIF-1α mRNA, VEGF |

Table 2: In Vivo Efficacy of HIF-1α Inhibitors

| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| P3155 | PC-3 Xenograft (Mouse) | Prostate | p.o. | 61 | |

| RX-0047 | A549 Xenograft (Mouse) | Lung | 30 mg/kg/day, i.p. | Significant | |

| RX-0047 | PC-3 Xenograft (Mouse) | Prostate | 30 mg/kg/day, i.p. | Significant | |

| EZN-2968 | Human Patients | Refractory Solid Tumors | 18 mg/kg, i.v. weekly | Disease Stabilization |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HIF-1 inhibitors. Below are representative protocols for key experiments.

HIF-1α Reporter Gene Assay

This assay is used to screen for and quantify the inhibitory activity of compounds on HIF-1 transcriptional activity.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., PC-3) are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the HRE.

-

Compound Treatment: Transfected cells are treated with various concentrations of the test compound.

-

Hypoxia Induction: Cells are incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours). A parallel set of cells is maintained under normoxic conditions as a control.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the hypoxia-induced luciferase activity.

Western Blot Analysis for HIF-1α Protein Levels

This method is used to determine the effect of a compound on the accumulation of HIF-1α protein.

Protocol:

-

Cell Culture and Treatment: Cells are seeded and treated with the test compound under both normoxic and hypoxic conditions as described above.

-

Protein Extraction: Total cellular protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. A primary antibody for a loading control (e.g., β-actin) is also used.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the protein bands is quantified to determine the relative levels of HIF-1α.

In Vivo Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy of HIF-1 inhibitors in a physiological setting.

Protocol:

-

Cell Line and Animal Model: A suitable human cancer cell line (e.g., PC-3) is selected, and immunodeficient mice (e.g., nude mice) are used.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Compound Administration: Once the tumors reach a certain size, the mice are randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

-

Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of HIF-1α levels and downstream target gene expression to confirm the mechanism of action in vivo.

Conclusion

The inhibition of the HIF-1 signaling pathway represents a promising therapeutic strategy for the treatment of cancer and other diseases characterized by hypoxia. The preliminary evaluation of HIF-1 inhibitors requires a multi-faceted approach, combining in vitro assays to determine potency and mechanism of action with in vivo models to assess efficacy and tolerability. The data and protocols presented in this guide provide a framework for the preclinical development of novel HIF-1-targeted therapeutics.

References

- 1. Hypoxia-Inducible Factor-1 (HIF-1): A Potential Target for Intervention in Ocular Neovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for HIF1-IN-3 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of HIF1-IN-3 in in vitro cell culture experiments. It is intended to guide researchers in the effective application of this compound and in the design and execution of relevant assays to study the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

Two distinct compounds are sometimes referred to as "this compound" in commercially available sources. It is crucial to distinguish between them as they have opposing mechanisms of action:

-

This compound (also known as compound F4): A potent activator of the HIF-1 pathway. It functions as a HIF prolyl hydroxylase (PHD) inhibitor, which leads to the stabilization and accumulation of the HIF-1α subunit.

-

HIF-1α-IN-3 (also known as Compound (S)-3f): Described as a hypoxia-selective inhibitor of HIF-1α with antiestrogenic properties. However, detailed public data on its specific mechanism of action and quantitative inhibitory activity are currently lacking.

This document will provide a detailed protocol for the use of This compound (compound F4) as a HIF-1 pathway activator. Additionally, a general protocol for the characterization of a putative HIF-1α inhibitor, which can be adapted for compounds like HIF-1α-IN-3 (Compound (S)-3f) , is also provided.

Section 1: this compound (Compound F4) - A HIF-1 Pathway Activator

Mechanism of Action

This compound (compound F4) is an inhibitor of HIF prolyl hydroxylases (PHDs).[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination and rapid degradation by the proteasome. By inhibiting PHDs, this compound prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.

Quantitative Data

The following table summarizes the known quantitative data for this compound (compound F4).

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 0.9 µM | HIF1 ODD-luc reporter assay | [1] |

| Hepatotoxicity | Not observed up to 200 µM | Differentiated human HepaRG "hepatocytes" | [1] |

Experimental Protocol: Induction of HIF-1α Stabilization with this compound (Compound F4)

This protocol describes the use of this compound (compound F4) to stabilize HIF-1α in cultured cells.

Materials:

-

This compound (compound F4)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Cell line of interest (e.g., HeLa, MCF-7, U87)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-, 24-, or 6-well tissue culture plates

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound (compound F4) in DMSO.

-

Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

On the day of the experiment, prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range to test is 0.1 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired period. A typical incubation time to observe HIF-1α stabilization is 4-8 hours.

-

-

Sample Collection for Downstream Analysis:

-

For Western blot analysis of HIF-1α, proceed to cell lysis.

-

For qPCR analysis of HIF-1 target genes, proceed to RNA extraction.

-

Section 2: Characterizing a Putative HIF-1α Inhibitor (e.g., HIF-1α-IN-3 (Compound (S)-3f))

Experimental Design Considerations

-

Hypoxia Induction: To test a hypoxia-selective inhibitor, experiments should be conducted under both normoxic (21% O2) and hypoxic (1-2% O2) conditions. Hypoxia can be induced using a hypoxia chamber or by chemical mimetics like cobalt chloride (CoCl2).

-

Dose-Response: A wide range of inhibitor concentrations should be tested to determine the optimal working concentration and to calculate the IC50 value.

-

Cell Line Selection: Use cell lines known to express high levels of HIF-1α under hypoxic conditions, such as various cancer cell lines (e.g., HeLa, HCT116, MDA-MB-231).

General Protocol for Characterization

1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is crucial to determine the cytotoxic effects of the compound and to select non-toxic concentrations for subsequent mechanism-of-action studies.

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the HIF-1α inhibitor under both normoxic and hypoxic conditions for 24-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. Western Blot for HIF-1α Protein Levels

This is a direct method to assess the inhibitory effect of the compound on HIF-1α protein accumulation.

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

-

Induce hypoxia (1% O2) for 4-8 hours. Include a normoxic control and a hypoxic vehicle control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize HIF-1α levels to a loading control (e.g., β-actin or α-tubulin).

3. Quantitative Real-Time PCR (qPCR) for HIF-1 Target Genes

This assay determines if the inhibitor affects the transcriptional activity of HIF-1 by measuring the mRNA levels of its downstream target genes, such as VEGFA, GLUT1, or LDHA.

Protocol:

-

Treat cells with the inhibitor and induce hypoxia as described for the Western blot experiment.

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

The provided protocols offer a comprehensive guide for the in vitro use of this compound compounds. For this compound (compound F4), a known HIF-1 pathway activator, a specific protocol for inducing HIF-1α stabilization is detailed. For putative HIF-1α inhibitors like HIF-1α-IN-3 (Compound (S)-3f), a general characterization workflow is presented to enable researchers to elucidate its mechanism of action and effective concentrations. It is imperative for researchers to confirm the identity and mechanism of action of their specific "this compound" compound from the supplier before commencing experiments.

References

Application Notes and Protocols: Preparation of HIF1-IN-3 Stock Solution

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective preparation of a stock solution for the hypoxia-inducible factor 1 (HIF-1) inhibitor, HIF1-IN-3. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β)[1]. Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival, which are critical for tumor progression[2][3][4].

This compound is a potent small molecule inhibitor of HIF-1, with a reported EC50 value of 0.9 μM[5]. It exerts its function by disrupting the HIF-1 signaling pathway, making it a valuable tool for cancer research and a potential therapeutic agent. Proper preparation of this compound stock solutions is the first and a critical step for in vitro and in vivo studies.

Materials and Equipment

-

This compound powder (CAS No: 333314-79-7)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), hygroscopic

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety and Handling Precautions

This compound is a chemical compound intended for research use only. Standard laboratory safety procedures should be followed at all times.

-

Hazard Identification: Harmful if swallowed and very toxic to aquatic life with long-lasting effects.

-

Handling: Avoid contact with skin, eyes, and inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when handling this product.

-

Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Disposal: Dispose of the compound and its container according to approved waste disposal regulations. Avoid release into the environment.

Data Presentation: Compound Properties and Storage

All quantitative data regarding this compound is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₄N₂O₃ | |

| Molecular Weight | 412.48 g/mol | |

| Appearance | White to light yellow solid powder |

| CAS Number | 333314-79-7 | |

Table 2: Solubility of this compound

| Solvent | Concentration | Comments | Reference |

|---|---|---|---|

| DMSO | 125 mg/mL (303.04 mM) | Requires sonication. Use newly opened DMSO. | |

| In vivo Formulation 1 | 5 mg/mL (12.12 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended. |

| In vivo Formulation 2 | ≥ 2.08 mg/mL (5.04 mM) | 10% DMSO, 90% Corn Oil. | |

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Comments | Reference |

|---|---|---|---|---|

| Solid Powder | -20°C | 3 years | ||

| Stock Solution (in DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution (in DMSO) | -20°C | 1 month | Protect from light. | |

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.

5.1. Calculation

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Molecular Weight (MW) of this compound: 412.48 g/mol

-

Desired Concentration: 10 mM

-

Desired Volume: 1 mL (as an example)

Calculation: Mass (mg) = 10 mM x 1 mL x 412.48 g/mol = 4.1248 mg

Therefore, 4.1248 mg of this compound is needed to make 1 mL of a 10 mM stock solution. Adjust the mass and volume as required for your experiment.

5.2. Step-by-Step Procedure

-

Preparation: Put on all required PPE. Ensure the work area is clean and prepared.

-

Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or an appropriate vial.

-

Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. Due to the compound's solubility characteristics, complete dissolution may require further steps.

-

Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution. If the compound is still not fully dissolved, gentle warming of the tube to 37°C can be performed before sonication.

-

Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect the solution from light.

References

- 1. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 2. HIF Stability and Activity Interactive Pathway: R&D Systems [rndsystems.com]

- 3. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 4. Structural and functional analysis of hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

HIF1-IN-3 solubility in DMSO and culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIF1-IN-3, also identified as compound F4, is a small molecule modulator of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The HIF-1 pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia) and plays a significant role in various physiological and pathological processes, including cancer progression, angiogenesis, and inflammation. Accurate and reproducible experimental application of this compound is paramount for elucidating its therapeutic potential and mechanism of action.

Note on Activity: There is conflicting information regarding the activity of this compound. While most commercial suppliers classify it as a HIF-1 inhibitor , the primary scientific literature describing this compound identifies it as a potent HIF prolyl hydroxylase inhibitor , which would lead to the stabilization and activation of HIF-1α, thereby acting as a HIF-1 agonist [1][2]. Researchers should be aware of this discrepancy and are advised to empirically determine the activity of this compound in their specific experimental system. This document will proceed based on the published literature identifying it as a compound that stabilizes HIF-1.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize the known solubility data.

Table 1: Solubility of this compound in Dimethyl Sulfoxide (DMSO)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 125 | 303.04 | Sonication and warming to 37°C may be required to achieve full dissolution. |

| DMSO | 245 | 593.97 | Sonication is recommended for complete dissolution. |

Data sourced from multiple suppliers; slight variations in reported solubility may exist between batches.

Table 2: In Vivo Formulation Solubility

| Solvent Composition | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 | 12.12 | Sonication is recommended. Solvents should be added sequentially. |

Signaling Pathway

HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.

Based on the available literature, this compound is proposed to inhibit PHD enzymes, thereby stabilizing HIF-1α even under normoxic conditions and enhancing its transcriptional activity[1].

References

Unraveling the Role of HIF1-IN-3 in Hypoxic Cancer Cells: Application Notes and Protocols

A Critical Clarification on the Mechanism of Action of HIF1-IN-3

Initial investigations into the compound this compound, also identified as compound F4, revealed a significant discrepancy in its reported function. While the name "this compound" suggests its role as an inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), the available scientific literature, including the work by Poloznikov et al. (2017), characterizes this compound as a HIF-1 activator . This activation occurs through the inhibition of HIF prolyl hydroxylases (PHDs), enzymes responsible for marking the HIF-1α subunit for degradation under normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-1α, leading to the activation of the HIF-1 signaling pathway, even under normal oxygen levels, and enhanced activity under hypoxic conditions.

Therefore, providing application notes for this compound as a HIF-1 inhibitor would be scientifically inaccurate. Instead, this document will provide detailed application notes and protocols for the use of This compound as a HIF-1 activator in hypoxic cancer cell lines, reflecting its true mechanism of action. For researchers specifically seeking to inhibit HIF-1, alternative, validated inhibitors should be considered.

Introduction

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit. In well-oxygenated (normoxic) cells, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This active HIF-1 complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.

This compound (compound F4) is a potent small molecule that stabilizes HIF-1α by inhibiting HIF prolyl hydroxylases (PHDs). This makes it a valuable tool for studying the downstream effects of sustained HIF-1 activation in cancer cells, both in normoxic and hypoxic environments. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in hypoxic cancer cell lines.

Data Presentation

The following table summarizes the key quantitative data for this compound, based on available information. Researchers should note that specific IC50 values for PHD inhibition and EC50 values for HIF-1 activation may vary depending on the cell line and experimental conditions.

| Parameter | Value | Assay Condition | Reference |

| Compound Name | This compound (compound F4) | - | Chemical Suppliers |

| CAS Number | 333314-79-7 | - | Chemical Suppliers |

| Molecular Formula | C₂₆H₂₄N₂O₃ | - | Chemical Suppliers |

| Molecular Weight | 412.48 g/mol | - | Chemical Suppliers |

| EC₅₀ (HIF-1 Activation) | 0.9 µM | Reporter Assay | Poloznikov et al., 2017[1] |

Experimental Protocols

General Guidelines for Handling this compound

-

Storage: Store this compound as a powder at -20°C for long-term storage.

-

Stock Solution Preparation: Prepare a stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).

Protocol for Inducing Hypoxia in Cancer Cell Lines

Objective: To create a low-oxygen environment for cancer cell culture to mimic the tumor microenvironment.

Methods:

-

Hypoxia Chamber/Incubator:

-

Seed cancer cells in appropriate culture vessels and allow them to adhere overnight in a standard CO₂ incubator (normoxia).

-

The following day, replace the medium with fresh, pre-warmed medium.

-

Place the culture vessels into a modular incubator chamber or a specialized hypoxia incubator.

-

Flush the chamber with a gas mixture of low oxygen (e.g., 1% O₂), 5% CO₂, and balanced with N₂.

-

Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxic exposure.

-

-

Chemical Induction of Hypoxia (for comparison or as an alternative):

-

Treat cells with a hypoxia-mimetic agent such as cobalt chloride (CoCl₂) at a final concentration of 100-200 µM for 12-24 hours. Note that this method stabilizes HIF-1α but does not replicate the low oxygen condition itself.

-

Protocol for Treating Hypoxic Cancer Cells with this compound

Objective: To evaluate the effect of this compound on HIF-1α stabilization and downstream target gene expression in hypoxic cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Hypoxia chamber or incubator

-

Reagents for Western blotting and qRT-PCR

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein and RNA analysis) at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adhesion: Allow cells to adhere overnight in a normoxic incubator.

-

Treatment:

-

Normoxic Control: Treat cells with vehicle (DMSO) and this compound at various concentrations (e.g., 0.1, 1, 10 µM) and incubate under normoxic conditions.

-

Hypoxic Treatment: Treat cells with vehicle (DMSO) and this compound at various concentrations. Immediately place the plates in a pre-gassed hypoxia chamber and incubate for the desired time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

For Protein Analysis (Western Blot): After the incubation period, quickly move the plates to ice. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

For RNA Analysis (qRT-PCR): Wash the cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit.

-

-

Downstream Analysis:

-

Western Blot: Analyze the protein lysates for the expression of HIF-1α, and downstream targets such as VEGF (Vascular Endothelial Growth Factor), GLUT1 (Glucose Transporter 1), and CAIX (Carbonic Anhydrase IX). Use a loading control like β-actin or GAPDH to normalize the results.

-

qRT-PCR: Isolate total RNA and perform reverse transcription to synthesize cDNA. Use qRT-PCR to analyze the mRNA expression levels of HIF-1α target genes (e.g., VEGFA, SLC2A1 (GLUT1), CA9). Use a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

-

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells under hypoxic conditions.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound

-

Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Place one set of plates in a normoxic incubator and another set in a hypoxic chamber.

-

Incubate for 24, 48, or 72 hours.

-

At each time point, add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

Caption: HIF-1 signaling pathway under normoxia and hypoxia, and the mechanism of action of this compound as a PHD inhibitor.

Caption: Experimental workflow for studying the effects of this compound on hypoxic cancer cells.

Conclusion

This compound is a potent activator of the HIF-1 signaling pathway through the inhibition of HIF prolyl hydroxylases. This makes it a valuable chemical tool to probe the consequences of sustained HIF-1 activation in cancer biology. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on hypoxic cancer cell lines, contributing to a deeper understanding of the role of HIF-1 in tumor progression and the development of novel therapeutic strategies. It is crucial for researchers to consider the activating nature of this compound in their experimental design and interpretation of results.

References

Determining the Dose-Response Curve of HIF1-IN-3: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the dose-response curve of HIF1-IN-3, a hypothetical inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The protocols outlined herein are designed for an in vitro setting, utilizing cancer cell lines cultured under hypoxic conditions to assess the efficacy of this compound. Methodologies for key experiments, including cell viability assays, Western blotting for HIF-1α protein levels, and quantitative PCR for HIF-1 target gene expression, are detailed. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary tools to evaluate the potency and mechanism of action of novel HIF-1 pathway inhibitors.

Introduction